Methyl7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Cross-coupling Bond dissociation energy Leaving group ability

Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS 2138197-88-1) is a halogenated 2,3-dihydrobenzofuran ester with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol. It belongs to the benzofuran scaffold class, a privileged structure in medicinal chemistry and agrochemical discovery, featuring a C7 aryl bromide handle on the fused benzene ring and a methyl carboxylate at the C2 position.

Molecular Formula C10H9BrO3
Molecular Weight 257.08 g/mol
Cat. No. B13037364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate
Molecular FormulaC10H9BrO3
Molecular Weight257.08 g/mol
Structural Identifiers
SMILESCOC(=O)C1CC2=C(O1)C(=CC=C2)Br
InChIInChI=1S/C10H9BrO3/c1-13-10(12)8-5-6-3-2-4-7(11)9(6)14-8/h2-4,8H,5H2,1H3
InChIKeyKAEODORRRIFSNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylate: Core Physicochemical and Structural Profile for Procurement-Relevant Benchmarking


Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (CAS 2138197-88-1) is a halogenated 2,3-dihydrobenzofuran ester with the molecular formula C₁₀H₉BrO₃ and a molecular weight of 257.08 g/mol . It belongs to the benzofuran scaffold class, a privileged structure in medicinal chemistry and agrochemical discovery, featuring a C7 aryl bromide handle on the fused benzene ring and a methyl carboxylate at the C2 position . The compound is commercially supplied as a research building block with typical purity ≥95% .

Why Methyl 7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylate Cannot Be Replaced by Unsubstituted or Alternative Halogen Analogs Without Quantitative Performance Loss


Substituting the 7-bromo substituent with hydrogen, chlorine, or fluorine, or displacing the bromine to alternative ring positions, introduces measurable alterations in bond dissociation energy, leaving-group potential, halogen-bonding capacity, and positional selectivity profiles. These physicochemical and structure–activity differences translate into divergent reactivity in palladium-catalyzed cross-coupling, organocatalytic asymmetric transformations, and biological target engagement . Generic interchange without re-optimization therefore risks yield depression, stereochemical erosion, and loss of target potency—each of which is quantified in the evidence below.

Quantitative Differentiation Evidence: Methyl 7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylate Versus Closest Analogs


Carbon–Halogen Bond Dissociation Energy: Lower C–Br BDE Enables Superior Reactivity in Palladium-Catalyzed Cross-Coupling

The aryl C–Br bond in methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate exhibits a bond dissociation energy (BDE) of 285 kJ/mol, which is 42 kJ/mol lower than the C–Cl BDE (327 kJ/mol) of its 7-chloro congener and 200 kJ/mol lower than the C–F BDE (485 kJ/mol) of the 7-fluoro analog . This 12.8% reduction in bond strength relative to the chloro derivative translates experimentally into faster oxidative addition rates with Pd(0) catalysts and higher turnover frequencies in Suzuki–Miyaura, Heck, and Sonogashira couplings, with typical aryl bromide coupling yields exceeding those of the corresponding aryl chlorides by 20–40 percentage points under identical conditions .

Cross-coupling Bond dissociation energy Leaving group ability

Halogen Bonding Potential: Bromine Provides Stronger σ-Hole Interactions Than Chlorine or Fluorine for Biological Target Engagement

Bromine substituents on the benzofuran scaffold engage in halogen bonding (σ-hole interactions) with biological targets more effectively than chlorine or fluorine due to their higher polarizability (Br: 3.05 ų vs Cl: 2.18 ų vs F: 0.557 ų) . In a comprehensive SAR review, halogen additions including bromine consistently resulted in a significant increase in anticancer activities compared to non-halogenated benzofuran derivatives, with the effect attributed to halogen bond formation that substantially improves binding affinity . Quantitative evidence from brominated benzofuran exemplars shows IC₅₀ values as low as 0.1 μM against HL60 leukemia cells for compounds bearing bromine at the 3-position, demonstrating the potency gains achievable through bromine incorporation .

Halogen bonding Medicinal chemistry Structure–activity relationship

Positional Selectivity: 7-Bromo Substitution Confers a Distinct Activity Profile from 5-Bromo Substitution in Benzofuran-Derived Anti-inflammatory Agents

In a systematic study of 2,3-dihydrobenzofuran-2-one anti-inflammatory agents, halogen substitution at the 7-position (as in the 7-bromo scaffold) produced a markedly different pharmacological outcome compared to the isomeric 5-bromo substitution. Specifically, halogen substitution was more effective in position 5 than in position 7, as demonstrated by the direct comparison of brominated compounds 17 (7-Br) and 18 (5-Br) . In the adjuvant polyarthritis model, the strongest effect was obtained with Cl, followed by Br, with NO₂ and CH₃ intermediate. Compound 16 (5-chloro-6-cyclohexyl-2,3-dihydrobenzofuran-2-one) was approximately 4-fold more active than diclofenac and 10-fold more potent in inhibiting prostaglandin synthesis in vitro . This positional selectivity data establishes that the 7-bromo scaffold occupies a distinct pharmacological niche relative to the 5-bromo positional isomer.

Positional isomerism Anti-inflammatory Structure–activity relationship

Methyl Ester Synthetic Handle: Enables High-Yield, Highly Enantioselective C2-Functionalization via Asymmetric Organocatalysis

The methyl carboxylate at C2 serves as an essential activating group for the enantioselective construction of quaternary stereocenters. Using squaramide-linked chloramphenicol base hybrid catalysts at 0.5 mol% loading, a range of 2,3-dihydrobenzofuran-2-carboxylates (including the target ester substrate class) were converted to Michael adducts with nitroolefins in up to 98% yield, up to 99% enantiomeric excess (ee), and up to 8:92 diastereomeric ratio (dr) . This catalytic performance is enabled specifically by the methyl ester moiety; the corresponding free 2-carboxylic acid (CAS 1211597-12-4) lacks the requisite electrophilic activation for this transformation and would require additional esterification–hydrolysis steps .

Asymmetric synthesis Organocatalysis Michael addition

Molecular Weight Differentiation: Bromine Substitution Increases Mass by 44.4% Versus Unsubstituted Analog, Influencing Formulation and ADME Properties

The molecular weight of methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate (257.08 g/mol) is 44.4% higher than the unsubstituted analog (178.18 g/mol) and 20.9% higher than the 7-chloro analog (212.63 g/mol) . This mass differential directly impacts calculated LogP, aqueous solubility, and membrane permeability—parameters critical for lead optimization in drug discovery. The bromine atom contributes +78.90 g/mol relative to the unsubstituted scaffold and +44.45 g/mol relative to the chloro analog, providing quantifiable handles for tuning lipophilicity and metabolic stability without altering the core scaffold geometry .

Molecular weight Physicochemical properties Lead optimization

Commercial Availability and Purity Benchmarking: Consistent ≥95% Purity with Well-Defined CAS Registry Enables Reproducible Procurement

Methyl 7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate is registered under CAS 2138197-88-1 and is commercially available from multiple suppliers at ≥95% purity . In contrast, the 7-chloro analog (CAS 127690-17-9) and the unsubstituted analog (CAS 54442-11-4) are supplied under different purity specifications and batch-to-batch quality controls, introducing variability in cross-study reproducibility . The well-defined CAS identity for the target compound ensures traceable procurement and eliminates ambiguity in structural verification via SMILES: COC(=O)C1Cc2cccc(Br)c2O1 .

Procurement Purity specification CAS registry

Optimal Application Scenarios for Methyl 7-Bromo-2,3-dihydro-1-benzofuran-2-carboxylate Based on Quantitative Differentiation Evidence


Palladium-Catalyzed Cross-Coupling Library Synthesis Requiring High Conversion Under Mild Conditions

The 42 kJ/mol lower C–Br BDE relative to the C–Cl analog (285 vs 327 kJ/mol) directly translates into faster oxidative addition kinetics and higher coupling yields under standard Pd(0) catalysis . Researchers performing Suzuki–Miyaura, Heck, or Sonogashira diversification of the dihydrobenzofuran scaffold at C7 should select the 7-bromo ester to avoid the elevated temperatures, specialized ligands, and extended reaction times typically required for chloroarene activation .

Halogen-Bond-Driven Lead Optimization in Oncology Programs

The bromine substituent at C7 provides a σ-hole donor with 39.9% higher polarizability than chlorine (3.05 vs 2.18 ų), enhancing halogen bonding interactions with biological targets . SAR reviews confirm that brominated benzofuran derivatives consistently exhibit increased anticancer potency relative to non-halogenated analogs, with exemplar IC₅₀ values reaching 0.1 μM in leukemia cell lines . The 7-bromo ester scaffold is therefore a strategic choice for medicinal chemistry programs seeking to exploit halogen bonding for target engagement optimization.

Enantioselective Synthesis of C2-Quaternary Stereocenters via Organocatalytic Michael Addition

The methyl carboxylate at C2 serves as the essential activating group for squaramide-catalyzed asymmetric Michael addition to nitroolefins, delivering products with up to 98% yield and 99% ee at only 0.5 mol% catalyst loading . This transformation cannot be performed directly on the free carboxylic acid analog, making the methyl ester form mandatory for stereoselective C2-functionalization workflows . The 7-bromo substituent remains orthogonal to the ester-mediated catalysis, enabling simultaneous C7 cross-coupling and C2 stereocenter construction.

Scaffold Diversification Where Reduced Anti-inflammatory Liability Is Desired

Positional SAR data demonstrate that halogen substitution at C7 produces weaker anti-inflammatory activity compared to the isomeric C5 substitution in the 2,3-dihydrobenzofuran-2-one system . For drug discovery programs targeting therapeutic areas where anti-inflammatory activity constitutes a potential off-target liability (e.g., certain oncology or CNS indications), the 7-bromo scaffold offers a structural strategy to minimize cyclooxygenase-mediated prostaglandin synthesis inhibition while retaining the synthetic and halogen-bonding advantages of bromine incorporation .

Quote Request

Request a Quote for Methyl7-bromo-2,3-dihydro-1-benzofuran-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.